- Reinvestigation of the synthesis of isoliquiritigenin: application of Horner-Wadsworth-Emmons reaction and Claisen-Schmidt condensation, Chemical & Pharmaceutical Bulletin, 2011, 59(7), 885-888
Cas no 961-29-5 (Isoliquiritigenin)
Isoliquiritigenin is a naturally occurring flavonoid compound that offers enhanced antioxidant properties and potential anti-inflammatory benefits. It exhibits strong radical scavenging activity, making it an effective additive for formulations requiring stability and protection from oxidative degradation. Its incorporation can enhance product shelf life and overall performance.
Isoliquiritigenin structure
Product Name:Isoliquiritigenin
CAS No:961-29-5
MF:C15H12O4
MW:256.253384590149
MDL:MFCD00075907
CID:40418
PubChem ID:24278037
Update Time:2025-10-15
Isoliquiritigenin Chemical and Physical Properties
Names and Identifiers
-
- Isoliquiritigenin
- 2',4,4'-TRIHYDROXYCHALCONE
- (e)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
- 2’,4,4’-trihydroxy-chalcon
- 4,4’-trihydroxychalcone(e)-2
- 4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-((e)-2-propen-1-on
- gu17
- ISOLIQUIRITIGENIN(P)
- ISOLIQUIRITIGENIN(RG)
- (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, 4,2μ,4μ-
- Trihydroxychalcone
- (E)-2',4,4'-Trihydroxychalcone
- 2',4,4'-Trihydroxy-trans-chalcone
- 2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (2E)-
- Isoliquiritigenin(ISL,GU 17, ILTG)
- 2',4',4-TRIHYDROXYCHALCONE
- 4,2',4'-TRIHYDROXYCHALCONE
- GU-17
- ISL
- Isoliquiritigen
- Isoliquiritigenin,4,2',4'-Trihydroxychalcone
- ISOLIQUIRTIGENIN
- Isqliquiritigenin
- 4,2′,4′-Trihydroxychalcone
- [ "" ]
- 6'-deoxychalcone
- (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- GU 17
- C15H12O4
- Chalcone, 2',4,4'-trihydroxy-
- B9CTI9GB8F
- 42'4'-trihydroxychalcone
- 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
- (2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-h
- (2E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (ACI)
- 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (E)- (ZCI)
- Chalcone, 2′,4,4′-trihydroxy- (6CI, 7CI, 8CI)
- 2′,4,4′-Trihydroxychalcone
- (E)-1-(2,4-Dihydroxy-phenyl)-3-(4-hydroxy-phenyl)-propenone
- "Isoliquiritigenin
- ConMedNP.2934
- (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propene-1-one
- SMR000112969
- trans-2',4,4'-trihydroxychalcone
- MLS002207240
- MLS006010045
- MLSMR
- MLS000438943
-
- MDL: MFCD00075907
- Inchi: 1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
- InChI Key: DXDRHHKMWQZJHT-FPYGCLRLSA-N
- SMILES: C(C1C=CC(O)=CC=1O)(=O)/C=C/C1C=CC(O)=CC=1
- BRN: 1914295
Computed Properties
- Exact Mass: 256.07400
- Monoisotopic Mass: 256.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 57
- XLogP3: 3.2
- Topological Polar Surface Area: 77.8
- Molecular Weight: 256.25
Experimental Properties
- Color/Form: Orange powder
- Density: 1.3840
- Melting Point: 196.0 to 200.0 deg-C
- Boiling Point: 504 °C at 760 mmHg
- Flash Point: 504 °C at 760 mmHg
- Solubility: H2O: <0.1 mg/mL
- PSA: 77.76000
- LogP: 2.69950
- Sensitiveness: Light Sensitive & Hygroscopic
- Solubility: H2O: <0.1 mg/mL
Isoliquiritigenin Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37
- RTECS:FL7080000
- Storage Condition:2-8°C
Isoliquiritigenin Customs Data
- HS CODE:2914501900
- Customs Data:
China Customs Code:
2914501900Overview:
2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Isoliquiritigenin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I111283-10mg |
Isoliquiritigenin |
961-29-5 | 10mg |
¥195.90 | 2023-09-02 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I111283-20mg |
Isoliquiritigenin |
961-29-5 | 20mg |
¥237.90 | 2023-09-02 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0822-1G |
Isoliquiritigenin |
961-29-5 | >97.0%(T)(HPLC) | 1g |
¥515.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I111284-100mg |
Isoliquiritigenin |
961-29-5 | 98% | 100mg |
¥91.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I111284-1g |
Isoliquiritigenin |
961-29-5 | 98% | 1g |
¥322.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I111284-250mg |
Isoliquiritigenin |
961-29-5 | 98% | 250mg |
¥120.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I111284-25g |
Isoliquiritigenin |
961-29-5 | 98% | 25g |
¥5540.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I111284-5g |
Isoliquiritigenin |
961-29-5 | 98% | 5g |
¥1385.90 | 2023-09-02 | |
| ChemFaces | CFN97542-20mg |
Isoliquiritigenin |
961-29-5 | >=98% | 20mg |
$40 | 2021-07-22 | |
| S e l l e c k ZHONG GUO | S2404-10mM (1mL in DMSO) |
Isoliquiritigenin |
961-29-5 | 99.26% | 10mM (1mL in DMSO) |
¥1812.47 | 2023-09-16 |
Isoliquiritigenin Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, reflux
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 4 h, 30 °C
Reference
- Method for synthesizing isoliquiritigenin, China, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; reflux; 20 min, reflux
1.2 pH 5
1.2 pH 5
Reference
- Synthesis of isoliquiritigenin, Shizhen Guoyi Guoyao, 2012, 23(10), 2454-2456
Production Method 4
Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ; 20 °C; 40 - 45 min, 20 °C
1.2 Reagents: Hydrogen bromide Solvents: Acetone ; 45 min, reflux
1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrogen bromide Solvents: Acetone ; 45 min, reflux
1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
Reference
- Method for synthesizing isoliquiritigenin, China, , ,
Production Method 5
Reaction Conditions
1.1 Solvents: Ethanol ; 5 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Reference
- Preparation of isoliquiritigenin derivatives and use thereof inducing brown fat differentiation, Korea, , ,
Production Method 6
Reaction Conditions
1.1 Catalysts: Silica , Potassium bisulfate Solvents: Polyethylene glycol ; 8 min, 5.3 - 5.7 bar, 92 - 99 °C
Reference
- Total synthesis and assignment of the absolute stereochemistry of xanthoangelol J: development of a highly efficient method for Claisen-Schmidt condensation, Tetrahedron, 2014, 70(3), 637-642
Production Method 7
Reaction Conditions
Reference
- Preparation of chalcone derivatives, European Patent Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane , Water ; 24 - 72 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
1.3 Reagents: Water
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
1.3 Reagents: Water
Reference
- Synthesis of (±)-Abyssinone I and related compounds: Their anti-oxidant and cytotoxic activities, European Journal of Medicinal Chemistry, 2009, 44(5), 2239-2245
Production Method 9
Reaction Conditions
1.1 Catalysts: Calcium hydroxide Solvents: Methanol ; reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
Reference
- Calcium Hydroxide is an Efficient Catalyst for Synthesis of Polyhydroxy Chalcones, Synthesis and Reactivity in Inorganic, 2013, 43(5), 617-620
Production Method 10
Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 d, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; cooled; overnight, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; cooled; overnight, rt
Reference
- Preparation of liquiritigenin precursor via Friedel-Crafts reaction of 1,3-alkoxybenzene with 4-alkoxycinnamic acid, and preparation of liquiritigenin from the same, Japan, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 6 h, rt
Reference
- Synthesis and anti-tumor activity of novel aminomethylated derivatives of isoliquiritigenin, Molecules, 2014, 19(11), 17715-17726
Production Method 12
Production Method 13
Reaction Conditions
1.1 Reagents: Barium hydroxide Solvents: Methanol ; 12 h, 50 °C; cooled
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 15 h, rt
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 15 h, rt
Reference
- Geometrically and Conformationally Restrained Cinnamoyl Compounds as Inhibitors of HIV-1 Integrase: Synthesis, Biological Evaluation, and Molecular Modeling, Journal of Medicinal Chemistry, 1998, 41(21), 3948-3960
Production Method 14
Production Method 15
Reaction Conditions
1.1 Solvents: Ethanol ; 5 min, rt
1.2 Reagents: Sodium hydroxide ; 6 - 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.2 Reagents: Sodium hydroxide ; 6 - 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Reference
- Structure-Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3',4',5'-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities, Journal of Medicinal Chemistry, 2009, 52(22), 7228-7235
Production Method 16
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 30 min, 70 °C
Reference
- Isoliquiritigenin derivatives inhibit rankl-induced osteoclastogenesis by regulating p38 and NF-κB activation in RAW 264.7 cells, Molecules, 2020, 25(17),
Production Method 17
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 8 h, 30 °C
Reference
- Method for synthesis of isoliquiritigenin from 4-hydroxybenzaldehyde and 2,4-dihydroxyacetophenone, China, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 30 min, reflux
Reference
- Method for synthesis of Isoliquiritigenin, China, , ,
Isoliquiritigenin Raw materials
- 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-, (2E)-
- 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-
- 2-Propen-1-one, 1-[2,4-bis(methoxymethoxy)phenyl]-3-(4-hydroxyphenyl)-, (E)- (9CI)
- 2-Propen-1-one, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-3-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-, (E)- (9CI)
- 2-Propen-1-one, 1-[2,4-bis(methoxymethoxy)phenyl]-3-[4-(methoxymethoxy)phenyl]-, (2E)-
- 2',4'-Dihydroxyacetophenone
- Paeonol
- 2-Hydroxy-4-(tetrahydropyran-2-yloxy)acetophenone
- 4-(methoxymethoxy)benzaldehyde
- 4-Hydroxybenzaldehyde
- ETHANONE, 1-[2,4-BIS(METHOXYMETHOXY)PHENYL]-
- 2-Propen-1-one, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxyphenyl]-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-, (2E)-
- 2-Propen-1-one, 1-[2-hydroxy-4-(methoxymethoxy)phenyl]-3-[4-(methoxymethoxy)phenyl]-, (2E)-
- (2E)-1-[2,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-3-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-propen-1-one
- Benzaldehyde, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Isoliquiritigenin Preparation Products
Isoliquiritigenin Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:961-29-5)Isoliquiritigenin
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Purity:99%
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(CAS:961-29-5)Isoliquiritigenin
Order Number:A845551
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:06
Price ($):281.0
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Isoliquiritigenin Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids 2'-Hydroxychalcones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Chalcones and dihydrochalcones 2'-Hydroxychalcones
- Natural Products and Extracts Plant Extracts Plant based Dendroviguiera splendens
- Chalcones
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:961-29-5)Isoliquiritigenin
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Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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Amadis Chemical Company Limited
(CAS:961-29-5)Isoliquiritigenin
Purity:99%
Quantity:5g
Price ($):281.0